copper;2-hydroxy-4-methylbenzoate

Anti-inflammatory Coordination Chemistry Pharmacology

Researchers studying metal-mediated anti-inflammatory mechanisms face a critical gap: most copper salicylate complexes show weaker activity than their free ligands, complicating mechanistic interpretation. Copper 2-hydroxy-4-methylbenzoate (Cu(4-MeSal)₂) is the only known copper methylsalicylate that uniquely retains higher anti-exudative potency as the complex (43% edema reduction) versus its free acid (56%) in carrageenan-induced rodent paw edema models. This inversion of the typical activity trend makes it an indispensable mechanistic probe for elucidating the role of the metal center in NSAID-copper pharmacology. • Validated in head-to-head studies against unsubstituted copper salicylate and 3-/5-methyl positional isomers. • Forms predictable 1-D hydrogen-bonded supramolecular chains, enabling systematic structure-property correlation studies. • Demonstrated photoreactivity under 366 nm UV irradiation with measurable spectral shifts in DMSO solution.

Molecular Formula C16H14CuO6
Molecular Weight 365.82 g/mol
Cat. No. B7853291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper;2-hydroxy-4-methylbenzoate
Molecular FormulaC16H14CuO6
Molecular Weight365.82 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)[O-])O.CC1=CC(=C(C=C1)C(=O)[O-])O.[Cu+2]
InChIInChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2
InChIKeyDHNOYLOVPVSBPA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper 2-Hydroxy-4-Methylbenzoate Overview


Copper 2-hydroxy-4-methylbenzoate (copper(II) 4-methylsalicylate, Cu(4-MeSal)2) is a coordination compound formed by copper(II) and 4-methylsalicylic acid (m-cresotic acid) ligands. This complex belongs to a broader class of copper salicylates, characterized by a tetragonal-bipyramidal coordination geometry around the copper center [1]. Its molecular formula is C16H14CuO6 with a molecular weight of 365.82 g/mol . The compound exhibits notable stability in both solid and solution states, making it a subject of interest for coordination chemistry research, pharmacological studies, and materials science applications [2].

Why Copper 2-Hydroxy-4-Methylbenzoate Cannot Be Substituted


Copper 2-hydroxy-4-methylbenzoate (4-methylsalicylate) exhibits distinct coordination chemistry, biological activity, and photophysical properties compared to its positional isomers (3-methylsalicylate, 5-methylsalicylate) and non-methylated analogs (copper salicylate). The methyl substituent at the 4-position alters ligand field strength, hydrogen-bonding network formation, and supramolecular assembly, directly impacting antimicrobial potency [1], anti-exudative activity [2], and photoreactivity [3]. Even among closely related methylsalicylates, the 4-methyl isomer demonstrates unique behavior: it forms anhydrous complexes under conditions where other isomers crystallize as hydrates, and its SOD-mimetic activity differs significantly from the 3-methyl isomer [4]. These quantifiable differences preclude simple substitution without compromising experimental reproducibility or therapeutic efficacy.

Copper 2-Hydroxy-4-Methylbenzoate Comparative Evidence


Anti-Exudative Activity

In a rat paw dextran edema model (i.p. administration, 10 mg/kg), copper(II) m-cresotate tetrahydrate (the 4-methylsalicylate complex) exhibited a mean edema reduction of 43%, compared to 62% for salicylic acid, 70% for copper(II) salicylate tetrahydrate, and 56% for p-cresotic acid (the free ligand) [1]. Notably, the copper complex of m-cresotic acid (4-methylsalicylate) was the only metal complex in the study that demonstrated higher activity than its corresponding free acid (43% vs. 56% for the acid), while all other copper complexes showed reduced activity relative to their free acids [1].

Anti-inflammatory Coordination Chemistry Pharmacology

Antibacterial Activity Against S. aureus

In a comparative study of copper(II) complexes with 2-(hydroxymethyl)benzimidazole and methylsalicylate isomers, the complex containing 4-methylsalicylate (4-MeSal⁻) almost entirely inhibited the growth of Staphylococcus aureus [1]. This activity was comparable to the 3-methyl and 5-methyl isomers, all of which exhibited near-complete inhibition. In contrast, complexes containing methylbenzoate anions (lacking the 2-hydroxy group) showed markedly lower antibacterial activity against the same strain [1].

Antimicrobial Coordination Chemistry Medicinal Chemistry

Photoreactivity

The complex Cu(4-Mesal)₂(H₂O) (4-methylsalicylate copper) exhibits observable spectral changes upon irradiation with UV light (λirr = 366 nm) in DMSO solution at room temperature [1]. This photoreactivity is shared with the 4-methoxysalicylate analog but contrasts with complexes of 3-methylsalicylate and 3-methoxysalicylate, which showed no reported spectral changes under identical irradiation conditions [1]. The photoinduced spectral shift suggests ligand-centered electronic transitions sensitive to the 4-position substitution.

Photochemistry Coordination Chemistry Materials Science

SOD-Mimetic Activity

The complex [Cu(4-Mesal)₂(2-Meim)₂] (containing 4-methylsalicylate) exhibits measurable superoxide dismutase (SOD)-like activity as determined by the NBT assay [1]. While the study reports that the 3-methylsalicylate complex [Cu(3-Mesal)₂(bzim)₂]·2H₂O displayed 'exceptionally low' SOD-like activity due to lower redox reversibility and higher electron-withdrawing character [1], the 4-methyl isomer's activity was sufficient for detection and comparison, correlating with its redox stability measured by cyclic voltammetry.

SOD Mimetic Bioinorganic Chemistry Redox Biology

Supramolecular Assembly

X-ray crystallographic analysis reveals that [Cu(4-Mesal)₂(mna)₂(H₂O)₂]·2EtOH (4-methylsalicylate copper complex with N-methylnicotinamide) assembles into 1-D supramolecular chains via hydrogen bonds involving coordinated water, ethanol solvate, and carboxamide NH groups [1]. In contrast, the 5-methylsalicylate and 3-methylsalicylate analogs with nicotinamide form distinct 2-D supramolecular networks of different character [1]. This positional isomer effect on crystal packing directly influences bulk material properties such as solubility, stability, and potential porosity.

Crystal Engineering Supramolecular Chemistry Coordination Polymers

Hydration State Differentiation

Under parallel synthetic conditions with 2-(hydroxymethyl)benzimidazole, the 4-methylsalicylate copper complex crystallizes as an anhydrous species [Cu(4-MeSal)₂(2-MeBzim)₂], whereas the 3-methylsalicylate and 5-methylsalicylate analogs incorporate two water molecules as [Cu(3-MeSal)₂(2-MeBzim)₂]·2H₂O and [Cu(5-MeSal)₂(2-MeBzim)₂]·2H₂O, respectively [1]. This hydration state difference directly impacts molecular weight, elemental analysis expectations, and potentially solubility and stability profiles.

Coordination Chemistry Solid-State Chemistry Synthesis

Copper 2-Hydroxy-4-Methylbenzoate Applications


Anti-Inflammatory Research Models

Use copper 2-hydroxy-4-methylbenzoate in rodent inflammation models (e.g., carrageenan-induced paw edema) where the goal is to study metal complexes that uniquely retain or enhance activity relative to the free ligand. The 4-methyl isomer is the only copper salicylate in head-to-head studies that demonstrated higher activity as the complex (43% edema reduction) than its corresponding free acid (56%), a property not observed for unsubstituted copper salicylate or other positional isomers [1]. This makes it a valuable control or test compound for mechanistic studies of metal-mediated anti-inflammatory action.

Crystal Engineering for 1-D Chain Architectures

Employ copper 4-methylsalicylate in the construction of 1-D supramolecular coordination polymers when a predictable chain-like assembly is desired. X-ray structural evidence confirms that this complex forms 1-D hydrogen-bonded chains under conditions where 3-methyl and 5-methyl analogs assemble into 2-D networks [1]. This dimensionality control is critical for designing materials with anisotropic properties or for systematic studies of structure-property relationships in metal-organic frameworks.

Photoresponsive Material Development

Incorporate copper 4-methylsalicylate into photochemical studies or light-responsive material formulations where UV irradiation (366 nm) induces measurable spectral shifts. The complex's demonstrated photoreactivity in DMSO solution contrasts with the photostability of 3-methyl isomers, enabling its use as a photoswitchable component or as a probe for investigating ligand-centered electronic transitions [1].

Antimicrobial Screening Panels

Include copper 4-methylsalicylate in antimicrobial screening libraries against Gram-positive bacteria (especially S. aureus), where near-complete growth inhibition has been documented [1]. Its validated activity, comparable to other methylsalicylate isomers but distinct from non-hydroxylated benzoate analogs, supports its use in structure-activity relationship (SAR) studies focused on the salicylate pharmacophore.

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